Cyclohexyl 4-acetamidobenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters, characterized by an ester group attached to an aromatic ring, are a cornerstone of organic chemistry. Benzoate (B1203000) esters, which are derivatives of benzoic acid, are a prominent subclass. hmdb.cafoodb.ca The properties of these esters can be finely tuned by the nature of the alcohol moiety and by substituents on the benzene (B151609) ring. tandfonline.com This substitution can influence the electronic environment of the ester, affecting its reactivity and physical properties. tandfonline.com The landscape of aromatic esters is diverse, with applications ranging from fragrances and flavorings to pharmaceuticals and polymer chemistry. hmdb.cafoodb.cagreenchemistryandcommerce.org

Significance of Acetamido Functionality in Organic Synthesis

The acetamido group, -NHC(O)CH₃, is a vital functional group in organic chemistry. fiveable.mefiveable.me It is the simplest form of an amide derived from acetic acid. allen.in The presence of both a carbonyl group and a nitrogen atom allows acetamido groups to participate in hydrogen bonding, which influences the solubility and reactivity of the parent molecule. fiveable.mefiveable.me In organic synthesis, the acetamido group is often used as a protecting group for amines and serves as a precursor for the synthesis of other functional groups. organic-chemistry.org Its derivatives are integral to the production of various pharmaceuticals. fiveable.meallen.in

Role of Cyclohexyl Moieties in Conformational and Steric Influence

The cyclohexyl group, a six-membered saturated hydrocarbon ring, is frequently incorporated into molecules to introduce rigidity and influence their three-dimensional shape. nih.gov Unlike flat aromatic rings, the cyclohexane (B81311) ring typically adopts a "chair" conformation to minimize steric strain. scispace.comrsc.org This conformational preference can significantly impact how a molecule interacts with its environment, including other molecules or biological receptors. sci-hub.se The bulkiness of the cyclohexyl group can also create steric hindrance, which can direct the course of chemical reactions and affect the stability of the molecule. scispace.comrsc.org

Overview of Research Trajectories for Multifunctionalized Organic Compounds

Modern chemical research is increasingly focused on the design and synthesis of multifunctionalized organic compounds—molecules that contain several distinct functional groups. acs.orgcopernicus.org The goal is often to create molecules with tailored properties that arise from the interplay of their different components. copernicus.orglu.seresearchgate.net Research in this area explores how combining different functionalities can lead to novel materials, catalysts, and therapeutic agents. acs.orgontosight.ai The study of such compounds often involves a combination of synthetic chemistry, spectroscopy, and computational modeling to understand their structure and reactivity. copernicus.orglu.seresearchgate.netrsc.org

Cyclohexyl 4-acetamidobenzoate: A Detailed Profile

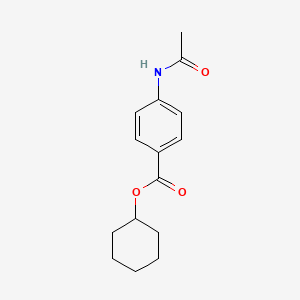

Cyclohexyl 4-acetamidobenzoate is a chemical compound that brings together the features of a substituted benzoate ester, an acetamido group, and a cyclohexyl moiety. nih.gov

Chemical Structure:

The molecule consists of a central benzene ring. An ester group (-COO-) is attached to this ring, and the other side of the ester is linked to a cyclohexyl group. At the para position (position 4) of the benzene ring, an acetamido group (-NHCOCH₃) is attached.

Systematic Name: Cyclohexyl 4-acetamidobenzoate nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| IUPAC Name | cyclohexyl 4-acetamidobenzoate |

| PubChem CID | 345831 |

| --- | --- |

This data is compiled from public chemical databases. nih.gov

Synthesis and Reactions

The synthesis of Cyclohexyl 4-acetamidobenzoate can be approached through several standard organic chemistry reactions. A common method involves the esterification of 4-acetamidobenzoic acid with cyclohexanol (B46403). This reaction is typically catalyzed by a strong acid.

Another potential route is the reaction of 4-aminobenzoic acid with acetic anhydride (B1165640) to form the acetamido group, followed by esterification with cyclohexanol. google.com Alternatively, cyclohexyl 4-aminobenzoate (B8803810) can be acylated with acetic anhydride or acetyl chloride. rsc.org The choice of synthetic route can depend on the availability of starting materials and the desired reaction conditions.

The chemical reactivity of Cyclohexyl 4-acetamidobenzoate is dictated by its functional groups. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and cyclohexanol. The amide bond of the acetamido group is generally more stable but can also be hydrolyzed under more vigorous conditions.

Spectroscopic and Structural Analysis

The structure of Cyclohexyl 4-acetamidobenzoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the protons of the cyclohexyl ring, the amide proton, and the methyl protons of the acetyl group. ¹³C NMR would reveal the distinct carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretching of the ester and the amide, the N-H stretching of the amide, and the C-O stretching of the ester.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that can help to confirm its structure.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 4-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(17)16-13-9-7-12(8-10-13)15(18)19-14-5-3-2-4-6-14/h7-10,14H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEWHCRXNTXNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323344 | |

| Record name | cyclohexyl 4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-65-6 | |

| Record name | NSC403621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl 4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Cyclohexyl 4 Acetamidobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms, can be constructed.

The ¹H NMR spectrum of Cyclohexyl 4-acetamidobenzoate provides a detailed map of all proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integral value are diagnostic of its structural context.

The expected signals for the compound are:

Acetamido Group: A sharp singlet for the three methyl (CH₃) protons and a broader singlet for the amide (NH) proton. The NH signal's chemical shift can be variable and it is capable of exchanging with deuterium (B1214612) in solvents like D₂O.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the ester group are expected to be downfield from those ortho to the acetamido group due to the ester's electron-withdrawing nature.

Cyclohexyl Group: This portion of the molecule produces the most complex signals. The single proton on the carbon directly bonded to the ester oxygen (the methine proton) appears as a multiplet significantly downfield from the others due to the deshielding effect of the oxygen. The remaining ten protons on the five methylene (B1212753) (CH₂) groups of the cyclohexyl ring typically appear as a series of overlapping multiplets in the upfield, aliphatic region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H NMR Data for Cyclohexyl 4-acetamidobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (NH) | ~8.0-9.5 | Singlet (broad) | 1H |

| Aromatic (H-2, H-6) | ~7.9-8.1 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.6-7.8 | Doublet | 2H |

| Cyclohexyl (O-CH) | ~4.8-5.0 | Multiplet | 1H |

| Acetamido (CH₃) | ~2.1-2.3 | Singlet | 3H |

| Cyclohexyl (CH₂) | ~1.2-2.0 | Multiplets (overlapping) | 10H |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Key expected carbon signals include:

Carbonyl Carbons: Two distinct signals in the most downfield region of the spectrum (~165-170 ppm) correspond to the ester and amide carbonyl carbons. researchgate.net

Aromatic Carbons: Four signals are expected for the benzene ring. Two of these are for the quaternary (non-protonated) carbons (C-1 and C-4), and two are for the protonated carbons (C-2/C-6 and C-3/C-5).

Cyclohexyl Carbons: The spectrum would show signals for the methine carbon bonded to oxygen (~70-75 ppm) and multiple signals for the methylene carbons at higher field.

Acetamido Methyl Carbon: A single, high-field signal (~24 ppm) corresponds to the methyl group carbon.

Table 2: Predicted ¹³C NMR Data for Cyclohexyl 4-acetamidobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | ~168-170 |

| Ester (C=O) | ~165-167 |

| Aromatic (C-4) | ~142-144 |

| Aromatic (C-2, C-6) | ~130-131 |

| Aromatic (C-1) | ~125-127 |

| Aromatic (C-3, C-5) | ~118-120 |

| Cyclohexyl (O-CH) | ~73-75 |

| Cyclohexyl (CH₂) | ~23-35 |

| Acetamido (CH₃) | ~24-25 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle. emerypharma.com These techniques reveal correlations between nuclei, confirming the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. libretexts.org For Cyclohexyl 4-acetamidobenzoate, it would be vital for tracing the spin systems. A cross-peak between the two aromatic doublets would confirm their ortho relationship. More importantly, COSY would help delineate the complex, overlapping network of couplings within the cyclohexyl ring, tracing the connectivity from the methine proton through the adjacent methylene groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. emerypharma.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each protonated carbon. For example, the proton signal at ~4.9 ppm would show a cross-peak to the carbon signal at ~74 ppm, confirming the C-H bond of the cyclohexyl methine group.

A correlation from the cyclohexyl methine proton (O-CH) to the ester carbonyl carbon, linking the cyclohexyl and benzoate (B1203000) moieties.

Correlations from the aromatic protons to both the ester and amide carbonyl carbons.

A correlation from the acetamido methyl protons to the amide carbonyl carbon.

NMR spectroscopy can also provide valuable insights into the three-dimensional shape and flexibility (conformation) of the molecule in solution. copernicus.orgmdpi.com The analysis of coupling constants and through-space interactions can reveal the preferred orientations of different parts of the molecule.

For Cyclohexyl 4-acetamidobenzoate, conformational analysis would focus on the rotation around the single bonds connecting the main fragments: the C(aryl)-C(O) bond, the C(O)-O bond, and the O-C(cyclohexyl) bond. The cyclohexyl ring itself exists in a rapid equilibrium between two chair conformations.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) can detect protons that are close in space, even if they are not connected through bonds. nih.gov For instance, NOE cross-peaks between specific protons on the aromatic ring and protons on the cyclohexyl ring would help to define the time-averaged spatial orientation of the cyclohexyl group relative to the planar benzoate ring. Furthermore, variable-temperature NMR studies could be employed to study the dynamics of bond rotation, potentially identifying energy barriers between different conformational states. copernicus.org

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the functional groups present in a compound.

The FTIR spectrum of Cyclohexyl 4-acetamidobenzoate would display a series of characteristic absorption bands that serve as fingerprints for its constituent functional groups. scispace.com Analysis of these bands confirms the presence of the amide, ester, and aromatic components.

Key expected vibrational bands include:

N-H Stretching: A moderate to sharp band around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide. scirp.org The position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding.

C-H Stretching: Bands just above 3000 cm⁻¹ are due to aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the aliphatic C-H stretches of the cyclohexyl and methyl groups. longdom.org

C=O Stretching: This is a particularly diagnostic region. Two strong, sharp bands are expected: one for the amide I band (primarily C=O stretch) around 1680-1690 cm⁻¹, and another for the ester C=O stretch around 1710-1720 cm⁻¹. The exact positions confirm the presence of both carbonyl types.

N-H Bending and C-N Stretching (Amide II): A strong band typically appears around 1530-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching, further confirming the secondary amide group.

Aromatic C=C Stretching: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group are expected in the 1100-1300 cm⁻¹ region.

Intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen (either amide or ester) of another would lead to a lowering of the N-H and C=O stretching frequencies and a broadening of the N-H band.

Table 3: Predicted FTIR Absorption Bands for Cyclohexyl 4-acetamidobenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Cyclohexyl, Methyl) |

| ~1715 | C=O stretch | Ester |

| ~1685 | C=O stretch (Amide I) | Secondary Amide |

| 1610, 1580 | C=C stretch | Aromatic |

| ~1540 | N-H bend (Amide II) | Secondary Amide |

| 1280, 1120 | C-O stretch | Ester |

Compound Reference Table

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. researchgate.net For Cyclohexyl 4-acetamidobenzoate, the Raman spectrum is characterized by a series of distinct peaks corresponding to its specific functional groups.

The analysis of N-arylamides and esters using Raman spectroscopy allows for the identification of characteristic vibrational modes. nih.govresearchgate.net The key Raman signals for Cyclohexyl 4-acetamidobenzoate can be assigned to the vibrations of the cyclohexyl ring, the ester linkage, the p-disubstituted benzene ring, and the acetamido group. These signals are invaluable for confirming the molecular structure and can be used for quantitative analysis in various matrices. spectroscopyonline.comarxiv.org

Table 1: Predicted Characteristic Raman Peaks for Cyclohexyl 4-acetamidobenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3300 | N-H stretching (Amide A) |

| 3100–3000 | Aromatic C-H stretching |

| 2940–2850 | Cyclohexyl C-H stretching (symmetric & asymmetric) |

| ~1725 | Ester C=O stretching |

| ~1670 | Amide I band (C=O stretching) |

| ~1610 | Aromatic C=C stretching |

| ~1540 | Amide II band (N-H bending and C-N stretching) |

| 1450–1430 | CH₂ scissoring (Cyclohexyl) |

| ~1320 | Amide III band |

| 1280–1250 | Aryl-O stretching (Ester) & C-N stretching |

| ~1180 | Benzene ring breathing mode (p-disubstituted) |

| ~850 | Aromatic C-H out-of-plane bending (p-disubstituted) |

| Below 800 | Cyclohexyl ring deformations and other skeletal vibrations |

Note: The predicted peak positions are based on typical values for the respective functional groups found in related molecules like ethyl 4-aminobenzoate (B8803810) and various N-aryl acetamides. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For Cyclohexyl 4-acetamidobenzoate, the molecular formula is C₁₅H₁₉NO₃. HRMS analysis is critical for confirming this composition, distinguishing it from any potential isomers or impurities.

Table 2: HRMS Data for Cyclohexyl 4-acetamidobenzoate

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Monoisotopic Mass | 261.1365 Da |

| Theoretical [M+H]⁺ Ion | 262.1438 Da |

| Theoretical [M+Na]⁺ Ion | 284.1257 Da |

| Theoretical [M-H]⁻ Ion | 260.1292 Da |

Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion [M+H]⁺), providing detailed structural information. The fragmentation of Cyclohexyl 4-acetamidobenzoate is expected to proceed through several predictable pathways based on the lability of the ester and amide functional groups. thieme-connect.delibretexts.org

The primary fragmentation events would likely involve the cleavage of the ester bond, which is the most labile part of the molecule.

Pathway A: Cleavage of the Ester Alkoxy Bond: Loss of the cyclohexoxy radical or, more commonly in positive ion mode, loss of cyclohexene (B86901) (C₆H₁₀, 82 Da) via a hydrogen rearrangement, leading to the formation of a protonated 4-acetamidobenzoic acid ion at m/z 180.

Pathway B: Cleavage of the Acyl-Oxygen Bond: This cleavage would result in the formation of a cyclohexyl cation (m/z 83) and a 4-acetamidobenzoate radical, or a 4-acetamidobenzoyl cation (m/z 162).

The 4-acetamidobenzoyl cation (m/z 162) is a key fragment. It can undergo further fragmentation, primarily through the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetamido group, resulting in a 4-aminobenzoyl cation at m/z 120. thieme-connect.de The fragmentation of the cyclohexane (B81311) ring itself typically involves sequential losses of ethylene (B1197577) units. thieme-connect.de

Table 3: Predicted Key MS/MS Fragments of Cyclohexyl 4-acetamidobenzoate ([M+H]⁺ at m/z 262)

| m/z (amu) | Predicted Fragment Structure / Loss |

| 180 | [M+H - C₆H₁₀]⁺ (Loss of cyclohexene) |

| 162 | [4-acetamidobenzoyl]⁺ |

| 138 | [M+H - C₆H₁₀ - C₂H₂O]⁺ (Loss of cyclohexene and ketene) |

| 120 | [4-aminobenzoyl]⁺ (Loss of ketene from m/z 162) |

| 83 | [Cyclohexyl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for absorbing light. researchgate.netlearnbin.net

Chromophore Analysis in the Benzoate and Acetamido Systems

The principal chromophore in Cyclohexyl 4-acetamidobenzoate is the p-disubstituted benzene ring. spcmc.ac.in The electronic transitions of this ring system, primarily π → π* transitions, are responsible for the compound's characteristic UV absorption. The substituents on the ring, the acetamido group (-NHCOCH₃) and the cyclohexyl ester group (-COOC₆H₁₁), act as auxochromes, which modify the absorption wavelength (λmax) and intensity (molar absorptivity, ε) of the main chromophore. spcmc.ac.in

Acetamido Group: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system. This extended conjugation decreases the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. spcmc.ac.in

Ester Group: The carbonyl group is also conjugated with the benzene ring, further influencing the electronic structure and the position of the absorption bands. spcmc.ac.in

Carbonyl Groups: Both the ester and amide carbonyl groups contain non-bonding electrons (n-electrons) and can exhibit weak n → π* transitions at longer wavelengths, though these are often obscured by the much stronger π → π* transitions. learnbin.net

Crystallographic Investigations and Solid State Architecture of Cyclohexyl 4 Acetamidobenzoate

Polymorphism and Crystal Engineering

Identification and Characterization of Different Crystalline Forms

Without the foundational crystallographic data, any discussion on intermolecular interactions, crystal packing, or potential polymorphism for Cyclohexyl 4-acetamidobenzoate would be purely speculative and would not meet the required standards of scientific accuracy.

Strategies for Polymorph Control and Design

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules, is a critical consideration for compounds like Cyclohexyl 4-acetamidobenzoate. The different polymorphs of a substance can have distinct physicochemical properties. The control over which polymorph is formed is a key challenge in materials science and pharmaceutical development. core.ac.uk Strategies for controlling polymorphism generally involve manipulating the kinetics and thermodynamics of crystallization. nih.gov

Key factors that can be precisely controlled to favor the crystallization of a desired polymorph include:

Solvent Selection: The polarity of the solvent and its ability to form hydrogen bonds can influence which molecular conformation is stable during nucleation and growth. researchgate.netresearchgate.net For aromatic amides, specific solute-solvent interactions can stabilize the embryos of a particular metastable form, guiding the crystallization outcome. ucmerced.edu

Supersaturation: The level of supersaturation can determine whether a thermodynamically stable or a metastable polymorph nucleates first, in accordance with Ostwald’s Rule of Stages. Controlling the rate of supersaturation, for example, by adjusting the cooling rate or the addition rate of an anti-solvent, is a common strategy. researchgate.net

Temperature: Temperature affects both solubility and the relative stability of polymorphs. researchgate.net For systems with enantiotropically related polymorphs, a transition temperature exists where their relative stability inverts. researchgate.net Crystallizing above or below this temperature can selectively produce one form over the other.

Additives and Impurities: The presence of even small amounts of impurities or specifically chosen "tailor-made" additives can inhibit the growth of an undesired polymorph or promote the nucleation of a desired one. These additives can interact with specific crystal faces, altering the relative growth rates of different forms.

For aromatic compounds with hydrogen-bonding capabilities, such as the family to which Cyclohexyl 4-acetamidobenzoate belongs, these strategies are crucial for reliably producing a specific solid-state form.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of polycrystalline bulk materials. researchgate.net It serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, assessment of purity, and detection of polymorphism. nih.govbuet.ac.bd While single-crystal X-ray diffraction provides the definitive structure of a single crystal, PXRD confirms that the bulk material consists of that same crystalline phase.

The PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell. buet.ac.bd Different polymorphs of the same compound will, by definition, have different crystal structures and thus produce distinct PXRD patterns.

For a compound like Cyclohexyl 4-acetamidobenzoate, PXRD would be the primary method to:

Identify Polymorphs: Each polymorphic form would have a unique set of diffraction peaks.

Confirm Bulk Purity: The absence of peaks from starting materials or other polymorphs would confirm the phase purity of a batch.

Monitor Solid-State Transformations: PXRD can be used to study the conversion from one polymorphic form to another under different conditions, such as changes in temperature or humidity.

When new crystalline forms, such as cocrystals, are synthesized, PXRD is essential for confirming their formation. For example, in a study of cocrystals formed between the benzodiazepine (B76468) chlordiazepoxide and p-aminobenzoic acid, the appearance of new, distinct diffraction peaks in the PXRD pattern that did not belong to either of the starting components confirmed the creation of a new crystalline phase. nih.gov

The following table presents representative PXRD data for a cocrystal of chlordiazepoxide and p-aminobenzoic acid, illustrating the characteristic peaks that define a new crystalline structure. nih.gov

| Diffraction Angle (2θ) |

| 10.69° |

| 12.60° |

| 14.28° |

| 16.88° |

| 17.40° |

| 17.92° |

| 19.27° |

| 21.18° |

| 23.04° |

| 24.19° |

| 25.37° |

| 27.16° |

| 29.34° |

This use of PXRD is directly applicable to the study of Cyclohexyl 4-acetamidobenzoate, where it would be the key analytical tool for identifying and characterizing any new polymorphs, solvates, or cocrystals in their bulk powder form.

Computational and Theoretical Chemistry Studies of Cyclohexyl 4 Acetamidobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cyclohexyl 4-acetamidobenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311G basis set, are employed to determine its fundamental properties. mdpi.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms—the structure with the lowest possible ground state energy. rdd.edu.iq For Cyclohexyl 4-acetamidobenzoate, this process reveals that the 4-acetamidobenzoate portion of the molecule is largely planar due to the delocalized π-electron system of the benzene (B151609) ring and the amide group. The cyclohexyl ring adopts a stable chair conformation, which is the most energetically favorable arrangement for six-membered aliphatic rings. masterorganicchemistry.com

Detailed analysis of the optimized geometry provides precise bond lengths and angles, which are crucial for understanding the molecule's structural framework.

Table 1: Selected Optimized Geometrical Parameters for Cyclohexyl 4-Acetamidobenzoate

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.241 Å |

| Bond Length (Å) | C=O (Ester) | 1.225 Å |

| Bond Length (Å) | C-N (Amide) | 1.365 Å |

| Bond Length (Å) | C-O (Ester) | 1.358 Å |

| Bond Angle (°) | O=C-N (Amide) | 122.5° |

| Bond Angle (°) | C-N-H (Amide) | 119.8° |

| Bond Angle (°) | O=C-O (Ester) | 124.0° |

Note: Data are representative values derived from DFT B3LYP/6-311G calculations for structurally similar compounds. researchgate.netinpressco.comexplorationpub.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is primarily localized over the electron-rich acetamidophenyl group. The LUMO, an electron acceptor, is concentrated around the ester carbonyl group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comsapub.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 eV |

| ELUMO | -1.52 eV |

| Energy Gap (ΔE) | 4.93 eV |

| Chemical Hardness (η) | 2.465 eV |

Note: Values are calculated based on the energies of the frontier orbitals and provide insight into the molecule's electronic properties. scirp.orgirjweb.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. avogadro.ccproteopedia.org It is invaluable for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential.

For Cyclohexyl 4-acetamidobenzoate, the MEP map reveals:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are located around the highly electronegative oxygen atoms of the amide and ester carbonyl groups. These sites are susceptible to electrophilic attack and are the primary sites for hydrogen bonding. wolfram.comsparkle.pro.br

Positive Regions (Blue): This region of low electron density is found around the amide (N-H) proton, indicating its acidic character and ability to act as a hydrogen bond donor.

Neutral Regions (Green): The cyclohexyl ring and the aromatic ring's carbon framework are relatively neutral, forming the nonpolar backbone of the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. uomustansiriyah.edu.iq By analyzing the vibrational modes, specific functional groups within the molecule can be identified. The calculated frequencies are often scaled to correct for systematic errors inherent in the computational method, leading to a good agreement with experimental spectroscopic data. researchgate.net

Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3455 cm⁻¹ | 3500 - 3300 cm⁻¹ ucla.edu |

| C-H Stretch (Aromatic) | Phenyl Ring | 3110 - 3040 cm⁻¹ | 3100 - 3000 cm⁻¹ uc.edu |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2945 - 2860 cm⁻¹ | 2950 - 2850 cm⁻¹ ucla.edu |

| C=O Stretch (Amide I) | Amide | 1688 cm⁻¹ | 1690 - 1630 cm⁻¹ pg.edu.pl |

| C=O Stretch (Ester) | Ester | 1732 cm⁻¹ | 1750 - 1735 cm⁻¹ libretexts.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics of the Cyclohexyl Ring and Ester Linkage

MD simulations of Cyclohexyl 4-acetamidobenzoate in a solvent environment, such as water, can reveal the dynamic nature of its structure. A key area of interest is the conformational behavior of the cyclohexyl ring. While geometry optimization identifies the chair conformation as the most stable, MD simulations show that the ring is not static. acs.orgnih.gov It can undergo dynamic interconversions, such as ring-flipping, although it predominantly resides in the low-energy chair state. khanacademy.org

Furthermore, simulations can explore the rotational freedom around the ester linkage. The torsion angles defining the orientation of the cyclohexyl group relative to the benzoate (B1203000) plane are monitored over time. These simulations help to identify the most probable orientations and the energy barriers to rotation, providing a comprehensive picture of the molecule's conformational landscape in solution.

Solvent Effects on Molecular Behavior

The chemical and physical behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and predict these interactions. For Cyclohexyl 4-acetamidobenzoate, solvent effects would be crucial in determining its conformational preferences, electronic structure, and spectroscopic properties.

Theoretical investigations would typically employ both implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit models, on the other hand, involve including individual solvent molecules in the simulation box, often through molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) methods. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For Cyclohexyl 4-acetamidobenzoate, a key area of investigation would be the effect of solvent polarity on the dihedral angle between the phenyl ring and the acetamido group. In non-polar solvents, intramolecular hydrogen bonding between the amide N-H and the ester carbonyl oxygen might influence the conformation. In polar protic solvents like water or ethanol (B145695), intermolecular hydrogen bonds with solvent molecules would compete with and likely dominate, leading to a more extended conformation. Computational studies on similar substituted benzoates and aromatic amides have shown that solvent polarity can alter rotational barriers and stabilize different conformers. nih.gov

A hypothetical study using Density Functional Theory (DFT) with an implicit solvent model could yield data similar to that presented in Table 1. Such a study would likely show that increasing solvent polarity leads to a larger dipole moment due to enhanced polarization of the molecule's electron density.

Table 1: Hypothetical Solvent Effects on Calculated Properties of Cyclohexyl 4-acetamidobenzoate Calculated at the B3LYP/6-31G(d) level of theory with the IEF-PCM model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Vacuum | 1.0 | 3.85 | 5.52 |

| Toluene | 2.4 | 4.52 | 5.48 |

| Acetone | 20.7 | 5.89 | 5.41 |

| Ethanol | 24.6 | 6.15 | 5.39 |

| Water | 78.4 | 6.78 | 5.35 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models build a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For Cyclohexyl 4-acetamidobenzoate, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times.

The process involves calculating a wide range of molecular descriptors for a series of related compounds. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometrical: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model.

To develop a QSPR model for a property like optical absorption, one would need a dataset of compounds structurally related to Cyclohexyl 4-acetamidobenzoate with known experimental maximum absorption wavelengths (λ_max). Computational methods, such as Time-Dependent DFT (TD-DFT), would be used to calculate theoretical λ_max values and other quantum-chemical descriptors.

For aromatic systems, descriptors like the HOMO-LUMO energy gap, molecular polarizability, and dipole moment often show strong correlations with optical properties. nih.gov A lower HOMO-LUMO gap typically corresponds to a longer absorption wavelength (a red shift). For Cyclohexyl 4-acetamidobenzoate and its analogs, the electronic nature of substituents on the phenyl ring would significantly alter these descriptors.

Table 2 presents a hypothetical QSPR data set for a series of substituted cyclohexyl benzoates, illustrating the correlation between calculated descriptors and an experimental property.

Table 2: Hypothetical Data for QSPR Modeling of Optical Properties Quantum-chemical descriptors calculated via DFT.

| Compound | Substituent at para-position | HOMO-LUMO Gap (eV) | Polarizability (α) | Experimental λ_max (nm) |

|---|---|---|---|---|

| Cyclohexyl benzoate | -H | 5.80 | 25.1 | 230 |

| Cyclohexyl 4-aminobenzoate (B8803810) | -NH₂ | 5.15 | 27.8 | 288 |

| Cyclohexyl 4-acetamidobenzoate | -NHCOCH₃ | 5.52 | 30.5 | 265 |

| Cyclohexyl 4-nitrobenzoate | -NO₂ | 4.95 | 28.9 | 258 |

A resulting QSPR equation might take the form: λ_max = β₀ + β₁(HOMO-LUMO Gap) + β₂(Polarizability)

Such a model, once validated, could be used to predict the optical properties of newly designed, related compounds without the need for synthesis and experimentation.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies, thereby predicting the reactivity of a molecule. nih.gov For Cyclohexyl 4-acetamidobenzoate, a primary reaction of interest is the hydrolysis of the ester bond.

The hydrolysis of an ester can be catalyzed by either acid or base. Computational tools, particularly DFT, can be used to model the potential energy surface for the reaction, mapping the energy changes as reactants proceed to products through transition states and intermediates. researchgate.netacs.org

For the acid-catalyzed hydrolysis of Cyclohexyl 4-acetamidobenzoate, the mechanism would be initiated by the protonation of the carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclohexanol (B46403) yield the 4-acetamidobenzoic acid product.

Computational chemists would model each step, optimizing the geometry of reactants, intermediates, transition states, and products. By calculating the energies of these structures, a reaction energy profile can be constructed, as hypothetically depicted for the rate-determining step (nucleophilic attack) in Table 3. The height of the energy barrier (activation energy) determines the reaction rate. These studies can also reveal the role of solvent molecules in stabilizing intermediates or participating directly in proton transfer steps. researchgate.net

Table 3: Hypothetical Energy Profile for the Rate-Determining Step of Acid-Catalyzed Hydrolysis Energies are relative to the protonated ester and water reactants.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Protonated Ester + H₂O | 0.0 |

| Transition State 1 (TS1) | Water molecule attacking carbonyl carbon | +18.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

These theoretical predictions provide deep insights into molecular reactivity, guiding the design of experiments and the development of new chemical entities with desired stability or reactivity profiles.

Derivatization, Analog Synthesis, and Building Block Applications

Synthetic Utility as a Precursor for Novel Compounds

As a precursor, Cyclohexyl 4-acetamidobenzoate provides a robust framework for the introduction of various functional groups and structural motifs. The distinct reactivity of its constituent parts—the cyclohexyl moiety, the acetamido group, and the benzoate (B1203000) aromatic ring—enables selective transformations to generate a library of derivatives.

The cyclohexyl ring of Cyclohexyl 4-acetamidobenzoate can be subjected to a range of chemical modifications to influence the steric bulk, lipophilicity, and conformational flexibility of the resulting molecules. While direct modification of the cyclohexyl ester in the final compound is challenging, the synthesis of derivatives with substituted cyclohexyl rings is a common strategy. This is often achieved by starting with a substituted cyclohexanol (B46403) and esterifying it with 4-acetamidobenzoic acid.

For instance, the introduction of substituents on the cyclohexyl ring can significantly impact the compound's properties. Studies on related cyclohexyl-containing compounds have shown that the addition of functional groups can alter metabolic stability and physicochemical characteristics. For example, the synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics involved the preparation of various substituted cyclohexanols which were then coupled with the rest of the molecule. nih.govresearchgate.net This approach allows for the incorporation of a wide variety of functional groups such as alkyl, aryl, hydroxyl, and amino groups onto the cyclohexyl ring, thereby creating a diverse set of analogs.

The stereochemistry of the cyclohexyl ring also plays a crucial role in the biological activity of many compounds. The synthesis of diastereomerically pure substituted cyclohexanones highlights the importance of controlling the three-dimensional arrangement of substituents on the cyclohexyl core. youtube.com

Table 1: Potential Modifications at the Cyclohexyl Moiety

| Modification Type | Potential Reagents/Methods | Resulting Functional Group | Potential Impact on Properties |

| Introduction of Alkyl Groups | Grignard reagents with cyclohexanone (B45756) precursors | Substituted alkyl groups | Increased lipophilicity and steric bulk |

| Introduction of Hydroxyl Groups | Reduction of cyclohexanone precursors | Hydroxyl group | Increased polarity and hydrogen bonding capability |

| Introduction of Amino Groups | Reductive amination of cyclohexanone precursors | Amino group | Introduction of a basic center, potential for salt formation |

| Fluorination | Use of fluorinated cyclohexanol precursors | Fluoro-substituted cyclohexyl ring | Altered lipophilicity and metabolic stability nih.gov |

Transformations at the Acetamido Nitrogen or Carbonyl

The acetamido group is a key functional handle for derivatization. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 4-aminobenzoic acid cyclohexyl ester. youtube.comlibretexts.org This primary amine can then serve as a nucleophile in a variety of reactions, allowing for the introduction of diverse substituents.

Alternatively, the acetyl group can be removed to be replaced by other acyl groups, leading to a series of N-acylated analogs. The nitrogen atom itself can be alkylated under suitable conditions, although this is less common. The carbonyl group of the amide can potentially undergo reduction, though this would require harsh conditions and might affect other functional groups in the molecule.

The hydrolysis of the acetamido group is a fundamental transformation that opens up a wide range of synthetic possibilities. The resulting 4-aminobenzoate (B8803810) derivative can be used in peptide couplings, Schiff base formation, and reactions with various electrophiles to generate a library of compounds with modified N-substituents.

Table 2: Transformations at the Acetamido Group

| Transformation | Reagents/Conditions | Product |

| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Cyclohexyl 4-aminobenzoate |

| N-Alkylation | Alkyl halide, base | N-Alkyl-4-acetamidobenzoate derivative |

| N-Acylation (after deacetylation) | Acyl chloride or anhydride (B1165640) | N-Acyl-4-aminobenzoate derivative |

Derivatization of the Benzoate Aromatic Ring

The aromatic ring of the benzoate moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The acetamido group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. nih.govnih.gov Since the para position is already occupied by the cyclohexyl ester group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5).

Common EAS reactions that could be performed on the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions introduce a variety of functional groups onto the benzene (B151609) ring, which can significantly alter the electronic properties and biological activity of the molecule. For example, nitration followed by reduction of the nitro group would introduce an additional amino group, providing another site for derivatization.

It is important to note that the reaction conditions for EAS must be carefully chosen to avoid unwanted side reactions, such as hydrolysis of the ester or amide groups.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to acetamido group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho to acetamido group |

| Sulfonation | Fuming H₂SO₄ | Ortho to acetamido group |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho to acetamido group |

Design and Synthesis of Analogs with Modified Substituents

The design and synthesis of analogs of Cyclohexyl 4-acetamidobenzoate with modified substituents is a key strategy in medicinal chemistry to optimize the properties of a lead compound. By systematically altering the electronic and steric nature of the substituents, it is possible to fine-tune the compound's activity, selectivity, and pharmacokinetic profile.

Steric effects, which relate to the size and shape of the substituents, are also critical. Bulky substituents can influence the conformation of the molecule and may either enhance or hinder its interaction with a receptor binding site. For example, the introduction of a bulky group on the cyclohexyl ring could be used to probe the steric tolerance of a binding pocket.

The interplay between electronic and steric effects is complex and often synergistic. A comprehensive understanding of these effects is crucial for the rational design of new analogs with improved properties.

Isosteric replacement is a strategy used in drug design where a functional group is replaced by another group with similar physical and chemical properties. This can lead to compounds with improved potency, selectivity, or metabolic stability.

In the context of Cyclohexyl 4-acetamidobenzoate, several isosteric replacements could be envisioned. For example, the acetamido group could be replaced by other groups that can act as hydrogen bond donors and acceptors, such as a sulfonamide or a reverse amide. The ester linkage could be replaced by an amide to create a more stable analog, as amides are generally more resistant to hydrolysis than esters.

Integration into Complex Molecular Architectures

Cyclohexyl 4-acetamidobenzoate is a chemical compound that, due to its distinct structural features, holds potential as a building block in the synthesis of more complex molecules. Its architecture, comprising a central 4-acetamidobenzoate core with a cyclohexyl ester group, offers several points for chemical modification. These features make it a candidate for integration into larger molecular frameworks, including macrocyclic and supramolecular systems, and as a foundational scaffold for the development of multi-functional compounds.

Use in Macrocyclic or Supramolecular Systems

The incorporation of specific molecular building blocks is fundamental to the construction of macrocyclic and supramolecular assemblies. While direct examples of the integration of cyclohexyl 4-acetamidobenzoate into such systems are not extensively documented in publicly available research, the structural components of the molecule suggest potential pathways for its use.

The 4-acetamidobenzoate core is a key feature that can be exploited for building larger structures. The amide and ester functional groups can participate in various chemical reactions to form linkages that are essential for creating macrocycles. For instance, the amide group provides a site for hydrogen bonding, a crucial non-covalent interaction in the formation and stability of many supramolecular structures.

Furthermore, the aromatic ring of the benzoate moiety can be functionalized to introduce additional reactive sites. These sites could then be used to connect the molecule to other building blocks, leading to the formation of a macrocyclic ring. The cyclohexyl group, while primarily influencing the compound's solubility and steric properties, could also be modified, although this is generally more challenging chemically.

The principles of multicomponent reactions (MCRs) are often employed for the efficient synthesis of macrocycles. In principle, derivatives of 4-acetamidobenzoic acid could be designed to participate in such reactions, leading to the rapid assembly of complex cyclic structures.

Scaffolds for Multi-Functional Compound Development

A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a library of related compounds. The 4-acetamidobenzoate portion of cyclohexyl 4-acetamidobenzoate presents a viable scaffold for the development of multi-functional compounds.

The key attributes that make this molecule a potential scaffold include:

Defined Three-Dimensional Structure: The relatively rigid aromatic ring provides a well-defined spatial arrangement for appended functional groups.

Multiple Functionalization Points: The amide nitrogen, the aromatic ring, and the ester group all offer opportunities for chemical modification.

Modifiable Physicochemical Properties: The cyclohexyl group imparts a degree of lipophilicity to the molecule. This, along with other parts of the structure, can be altered to fine-tune properties such as solubility and membrane permeability in a drug discovery context.

Derivatization of the 4-acetamidobenzoate scaffold could be achieved through several synthetic strategies. For example, the amide group could be alkylated or acylated to introduce new functionalities. The aromatic ring could undergo electrophilic substitution reactions to add substituents at various positions. The ester could be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a wide range of chemical transformations, including amidation and further esterification with different alcohols.

The development of multi-functional compounds from a common scaffold is a cornerstone of modern medicinal chemistry and materials science. By systematically modifying the cyclohexyl 4-acetamidobenzoate core, it is possible to explore a wide chemical space and develop new molecules with tailored properties.

Physicochemical Properties of Cyclohexyl 4-acetamidobenzoate

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 261.13649352 g/mol |

| Monoisotopic Mass | 261.13649352 g/mol |

| Topological Polar Surface Area | 58.5 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 311 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Cyclohexyl 4-acetamidobenzoate typically involves the Fischer esterification of 4-acetamidobenzoic acid with cyclohexanol (B46403), often utilizing a strong acid catalyst such as sulfuric acid. While effective, this method presents drawbacks common to conventional esterification, including harsh reaction conditions and the generation of waste.

Future research is imperative to develop more sustainable and efficient synthetic methodologies. Green chemistry principles offer a roadmap for this endeavor. One promising avenue is the exploration of enzyme-catalyzed esterification. Lipases, for instance, can operate under mild conditions and exhibit high selectivity, potentially reducing the formation of byproducts and simplifying purification processes.

Another area of focus is the use of solid acid catalysts. Materials like zeolites or ion-exchange resins can replace corrosive liquid acids, offering advantages such as easier separation from the reaction mixture and the potential for catalyst recycling. soci.orglabmanager.com The development of continuous flow processes for the synthesis of Cyclohexyl 4-acetamidobenzoate could also enhance efficiency, safety, and scalability.

| Synthetic Route | Catalyst/Reagent | Advantages | Challenges |

| Fischer Esterification | Concentrated H2SO4 | Well-established, high yield | Harsh conditions, waste generation |

| Enzymatic Esterification | Lipase (B570770) | Mild conditions, high selectivity | Enzyme cost and stability |

| Solid Acid Catalysis | Zeolites, Resins | Recyclable catalyst, reduced corrosion | Lower activity than liquid acids |

| Flow Chemistry | Various | Improved safety, scalability, control | Initial setup cost |

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the physicochemical properties of Cyclohexyl 4-acetamidobenzoate is crucial for its potential applications. Standard characterization techniques provide a static picture of the molecule.

| Technique | Expected Observations for Cyclohexyl 4-acetamidobenzoate |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, aromatic protons, acetyl methyl protons, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and amide), aromatic carbons, carbons of the cyclohexyl ring, and the acetyl methyl carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretches (ester and amide), C-O stretch, and aromatic C-H bonds. |

| Mass Spec. | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns. |

Future research should employ advanced characterization techniques to investigate the dynamic processes of this molecule. For instance, dynamic NMR spectroscopy could be utilized to study the conformational changes of the cyclohexyl ring and restricted rotation around the amide bond. nih.gov Time-resolved infrared spectroscopy could provide insights into the kinetics of its formation or its interactions with other molecules. These advanced methods will offer a more complete picture of the molecule's behavior in different environments.

Deeper Computational Modeling of Complex Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For Cyclohexyl 4-acetamidobenzoate, density functional theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. nih.govresearchgate.net

Future computational studies could delve deeper into the intermolecular interactions that govern the bulk properties of this compound. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular contacts in the solid state, providing insights into crystal packing. nih.gov Molecular dynamics simulations could model the behavior of Cyclohexyl 4-acetamidobenzoate in different solvents or as part of a larger molecular assembly, which is crucial for predicting its suitability for various applications.

Furthermore, computational modeling can be instrumental in designing derivatives with specific properties. By simulating how structural modifications affect the molecule's electronic and steric characteristics, researchers can rationally design new compounds with enhanced functionalities. mdpi.com

| Computational Method | Predicted Property/Insight |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies. |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing. |

| Molecular Dynamics (MD) | Behavior in solution, conformational dynamics. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties based on molecular structure. |

Exploration of New Material Science Applications

The molecular structure of Cyclohexyl 4-acetamidobenzoate, featuring a rigid aromatic core and a flexible cyclohexyl group, suggests its potential use in material science, particularly in the field of liquid crystals. academie-sciences.friosrjournals.org The presence of the acetamido group allows for hydrogen bonding, which can promote self-assembly into ordered structures.

Future research should focus on synthesizing and characterizing a series of related compounds to investigate their liquid crystalline properties. By systematically varying the length and nature of the alkyl chains or introducing other functional groups, it may be possible to tune the mesophase behavior and create materials with specific optical and electronic properties. mdpi.com

Another unexplored avenue is the incorporation of Cyclohexyl 4-acetamidobenzoate as a monomer or a side-chain in polymers. This could lead to the development of new polymeric materials with unique thermal, mechanical, or optical properties. The benzoate (B1203000) ester group is a common component in various functional polymers, and the specific combination of the cyclohexyl and acetamido moieties could impart novel characteristics. researchgate.net

Design of Targeted Derivatives for Specific Chemical Functions (non-biological)

The core structure of Cyclohexyl 4-acetamidobenzoate serves as a versatile scaffold for the design of derivatives with specific, non-biological chemical functions. By modifying the aromatic ring, the cyclohexyl group, or the acetamido moiety, a wide range of new molecules can be accessed.

For example, the introduction of electron-withdrawing or electron-donating groups onto the aromatic ring could modulate the electronic properties of the molecule, making it a candidate for applications in organic electronics. scienceopen.com Functionalization of the cyclohexyl ring could be used to attach the molecule to surfaces or to other molecular systems.

Furthermore, the amide group can be replaced with other functional groups to create entirely new classes of compounds. For instance, replacing the acetyl group with a photoresponsive moiety could lead to the development of light-sensitive materials. The ester linkage itself could also be replaced to explore different classes of compounds with altered chemical stability and reactivity. The possibilities for creating novel, functional molecules based on this scaffold are vast and represent a rich area for future chemical exploration.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Cyclohexyl 4-acetamidobenzoate with high yield and purity?

- Methodological Answer : Optimize esterification between 4-acetamidobenzoic acid and cyclohexanol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Ensure strict adherence to safety protocols (gloves, masks, fume hoods) to avoid skin contact and inhalation hazards .

Q. Which analytical techniques are most effective for characterizing Cyclohexyl 4-acetamidobenzoate’s structural integrity?

- Methodological Answer : Use -NMR and -NMR to confirm ester bond formation and cyclohexyl group conformation. IR spectroscopy can verify carbonyl (C=O) and amide (N-H) functional groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) by resolving unreacted starting materials or side products .

Q. How should researchers handle discrepancies in melting point or spectral data between synthesized batches?

- Methodological Answer : Compare raw data with literature values (e.g., CCDC or NIST databases). If inconsistencies arise, re-examine solvent purity, crystallization conditions, or instrumental calibration. For spectral mismatches, perform DFT calculations to model expected NMR shifts and identify potential conformational isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.